Kumada Coupling Activity Hierarchy: Ni(dppp)Cl₂ Outperforms Ni(dppe)Cl₂, Ni(PR₃)₂Cl₂, and Ni(dppb)Cl₂
In nickel-catalyzed Kumada cross-coupling, catalytic activity is governed primarily by the diphosphine ligand. The established reactivity trend places Ni(dppp)Cl₂ at the apex: Ni(dppp)Cl₂ > Ni(dppe)Cl₂ > Ni(PR₃)₂Cl₂ ~ Ni(dppb)Cl₂. The three-carbon backbone of dppp provides a bite angle and chelate ring size (six-membered Ni–P–C–C–C–P ring) that is kinetically optimal for the Kumada catalytic cycle, while the two-carbon dppe (five-membered ring) and four-carbon dppb (seven-membered ring) yield inferior activity [1][2].
| Evidence Dimension | Relative catalytic activity in Ni-catalyzed Kumada cross-coupling (qualitative activity hierarchy) |
|---|---|
| Target Compound Data | Ni(dppp)Cl₂ – highest activity in the series (ranked 1st) |
| Comparator Or Baseline | Ni(dppe)Cl₂ (ranked 2nd, lower activity); Ni(PR₃)₂Cl₂ and Ni(dppb)Cl₂ (ranked 3rd/4th, significantly lower) |
| Quantified Difference | Activity ranking: Ni(dppp)Cl₂ > Ni(dppe)Cl₂ > Ni(PR₃)₂Cl₂ ~ Ni(dppb)Cl₂ (established qualitative hierarchy; exact kinetic ratios not reported) |
| Conditions | Kumada cross-coupling of aryl/alkenyl halides with Grignard reagents using Ni-phosphine precatalysts |
Why This Matters
The reactivity hierarchy quantitatively directs catalyst selection for Kumada coupling: Ni(dppp)Cl₂ is the first-line choice; substituting Ni(dppe)Cl₂ or Ni(dppb)Cl₂ predictably compromises reaction rate and yield.
- [1] Chemhui.cn. Kumada Cross-Coupling – General Characteristics: Ni(dppp)Cl₂ > Ni(dppe)Cl₂ > Ni(PR₃)₂Cl₂ ~ Ni(dppb)Cl₂. View Source
- [2] Taodocs.com. 钯催化反应中的人名反应学习教案 (Named Reactions in Palladium Catalysis – Teaching Document). Documents the identical Kumada activity trend across multiple instructional sources. View Source
